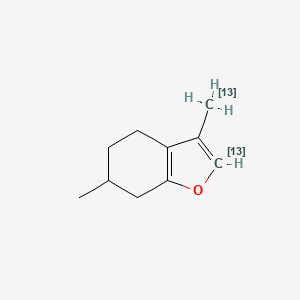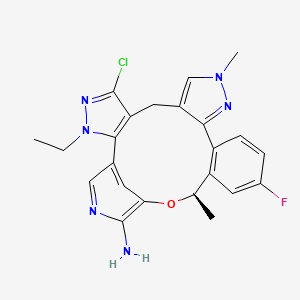
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is a complex organic compound characterized by its unique molecular structure. This compound features two dinitroanilino groups attached to a heptanedioic acid backbone. The presence of nitro groups and the specific arrangement of atoms confer distinct chemical properties to this compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by coupling with heptanedioic acid. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate nitration. The final coupling step may involve catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of nitration reactions. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular pathways. The compound may also interact with enzymes or receptors, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R)-2,6-bis(2,4-dinitroanilino)hexanedioic acid: Similar structure but with a hexanedioic acid backbone.
(2R)-2,6-bis(2,4-dinitroanilino)octanedioic acid: Similar structure but with an octanedioic acid backbone.
Uniqueness
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is unique due to its specific heptanedioic acid backbone, which may confer different chemical and biological properties compared to its hexanedioic and octanedioic analogs
属性
分子式 |
C19H18N6O12 |
|---|---|
分子量 |
522.4 g/mol |
IUPAC 名称 |
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid |
InChI |
InChI=1S/C19H18N6O12/c26-18(27)14(20-12-6-4-10(22(30)31)8-16(12)24(34)35)2-1-3-15(19(28)29)21-13-7-5-11(23(32)33)9-17(13)25(36)37/h4-9,14-15,20-21H,1-3H2,(H,26,27)(H,28,29)/t14-,15?/m1/s1 |
InChI 键 |
OREMCCVTWYITLU-GICMACPYSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
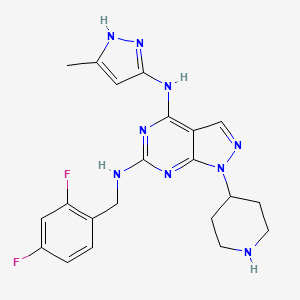
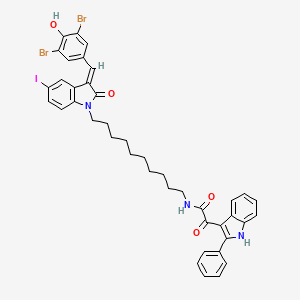
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

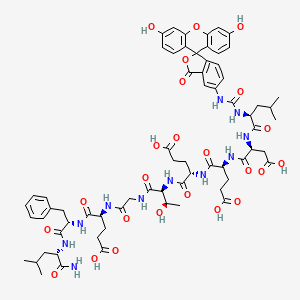
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
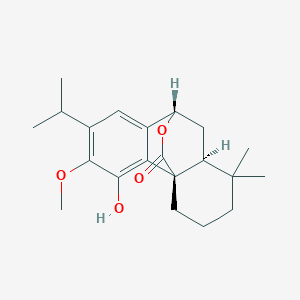
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
